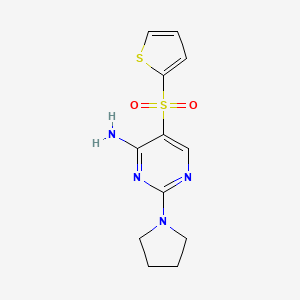

![molecular formula C19H16ClFN2O2 B6515624 ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate CAS No. 950277-48-2](/img/structure/B6515624.png)

ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate” is a chemical compound . It is a derivative of quinoline, a class of compounds that have been found to have pharmaceutical and biological activities .

Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in organic chemistry . Protocols for the functionalizing deboronation of alkyl boronic esters have been developed, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound can exist in different conformations . The negative potential region, which is usually related to the lone pair of electronegative atoms, is mainly distributed in the O atom of the ester group .Chemical Reactions Analysis

The chemical reactions involving this compound could potentially involve a radical approach, such as the catalytic protodeboronation of alkyl boronic esters . This could allow for transformations such as formal anti-Markovnikov alkene hydromethylation .Aplicaciones Científicas De Investigación

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has been used in a variety of scientific research applications. It has been used in drug discovery and development, as well as in biochemistry and molecular biology. In drug discovery and development, this compound has been used to study the structure-activity relationships of quinoline-based compounds. In biochemistry, this compound has been used to study the interactions between proteins and other biological molecules, as well as to study the effects of quinoline-based compounds on cellular processes. In molecular biology, this compound has been used to study the structure and function of proteins and other biological molecules.

Mecanismo De Acción

Target of Action

Compounds of similar structure are often involved in reactions at the benzylic position .

Mode of Action

The mode of action involves the compound interacting with its targets through a series of chemical reactions. These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The compound may also participate in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Biochemical Pathways

The compound likely affects biochemical pathways involving the aforementioned reactions. In the case of Suzuki–Miyaura cross-coupling, the reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the compound’s action would be the formation of new compounds through the aforementioned reactions. For example, in Suzuki–Miyaura cross-coupling, the compound could contribute to the formation of a new carbon–carbon bond .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the presence of certain halogens . Additionally, the compound’s action may be performed under exceptionally mild and functional group tolerant reaction conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound, making it a cost-effective option for research. Additionally, it is a relatively stable compound, making it easier to store and handle. However, one limitation is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Direcciones Futuras

Future research on ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate could focus on a variety of areas. One area of research could focus on the compound’s mechanism of action, as well as its potential applications in drug discovery and development. Additionally, research could focus on the compound’s effects on cellular processes, as well as its potential as an anti-inflammatory and anti-oxidant agent. Additionally, research could focus on the compound’s potential as an anti-bacterial and anti-fungal agent. Finally, research could focus on the compound’s potential as an anti-diabetic agent.

Métodos De Síntesis

Ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylate is synthesized from ethyl 6-chloro-4-[(3-fluoro-4-methylphenyl)amino]quinoline-2-carboxylic acid. This compound is synthesized through a multi-step process that involves the reaction of 3-fluoro-4-methylphenylacetic acid with ethylchloroformate, followed by the addition of ammonium chloride and ethylhexanoic acid. The reaction is then followed by the addition of hydrochloric acid and sodium hydroxide. The final product is then purified through recrystallization.

Propiedades

IUPAC Name |

ethyl 6-chloro-4-(3-fluoro-4-methylanilino)quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClFN2O2/c1-3-25-19(24)18-10-17(14-8-12(20)5-7-16(14)23-18)22-13-6-4-11(2)15(21)9-13/h4-10H,3H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLVGVLLKPMZBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC(=C(C=C3)C)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-ethoxy-3-methoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515545.png)

![3-(3-methylphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515550.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B6515558.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B6515570.png)

![5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B6515575.png)

![3-(3,5-dimethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515577.png)

![3-[4-(benzyloxy)phenyl]-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515585.png)

![3-(4-ethoxyphenyl)-5-[4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]-1,2,4-oxadiazole](/img/structure/B6515587.png)

![N-(5-chloro-2-methylphenyl)-2-{2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515592.png)

![ethyl 4-[(4-bromo-3-methylphenyl)amino]-6-chloroquinoline-2-carboxylate](/img/structure/B6515611.png)

![ethyl 6-chloro-4-[(3-ethylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515616.png)

![ethyl 6-chloro-4-[(4-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515634.png)

![ethyl 6-chloro-4-[(3-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515638.png)